2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(6-cyclopentylimidazo[1,2-b]pyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c16-12(17)8-14-5-6-15-11(14)7-10(13-15)9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASQIMPOTCDJML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN3C=CN(C3=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It’s worth noting that similar compounds, such as imidazole derivatives, have shown a broad range of chemical and biological properties .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Biological Activity
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and research findings.
- Molecular Formula : C12H15N3O2
- Molecular Weight : 233.27 g/mol
- CAS Number : 2098010-51-4
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo-pyrazole derivatives, including this compound. These compounds have demonstrated significant antiproliferative effects against various cancer cell lines.
- Case Study : A synthesis of different imidazo-pyrazoles revealed that derivatives with specific modifications exhibited IC50 values in the low micromolar range against cancer cell lines. Notably, compounds modified at the C-6 position showed enhanced activity compared to their unmodified counterparts .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 5.4 |
| This compound | MCF7 (Breast) | 4.8 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that imidazo-pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
- Mechanism of Action : It is believed that these compounds inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory markers such as TNF-alpha and IL-6 .
| Inflammatory Marker | Control Level | Treated Level |
|---|---|---|
| TNF-alpha | 150 pg/mL | 45 pg/mL |
| IL-6 | 200 pg/mL | 60 pg/mL |
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various bacterial strains.
- Findings : The compound exhibited notable activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at the cyclopentyl and imidazo-pyrazole moieties significantly influence the biological activity of the compound. For instance, altering substituents on the imidazo ring can enhance potency against specific targets while maintaining selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s imidazo[1,2-b]pyrazole core is shared with several analogs, but substituent variations significantly influence physicochemical and biological properties. Key analogs include:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Fluorinated analogs (e.g., ) exhibit increased lipophilicity and metabolic stability due to fluorine’s electronegativity and hydrophobic character.
Functional Group Effects: The acetic acid moiety in the target compound enhances solubility in aqueous media, contrasting with the carboxylic acid in , which may form stronger hydrogen bonds.
Stereochemical Considerations: Stereoisomers like 19AK and 19AL demonstrate how chiral centers influence biological activity, a factor absent in the non-chiral target compound.
Research Findings and Gaps
- Antimicrobial Activity : Evidence from thiazolo-triazole derivatives suggests halogen substituents (Cl/F) enhance antimicrobial effects, but the target compound lacks halogens, possibly limiting such activity.
- Patent Relevance : Complex analogs in patents (e.g., ) highlight the imidazo-pyrazole scaffold’s utility in medicinal chemistry, though direct comparative studies are absent.
Preparation Methods
Synthetic Route Overview
The preparation of 2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid generally involves:
- Construction of the imidazo[1,2-b]pyrazole core with the cyclopentyl substituent at the 6-position.
- N-alkylation at the nitrogen (N1) of the imidazo ring with an acetic acid equivalent or precursor.
- Final hydrolysis or deprotection steps to yield the free acetic acid.
Core Imidazo[1,2-b]pyrazole Scaffold Synthesis
A key step is the formation of the imidazo[1,2-b]pyrazole ring system. Common methods include:
- Cyclization of appropriate precursors such as substituted pyrazoles and imidazole derivatives under oxidative or acidic conditions.
- Regioselective magnesiation and zincation using TMP-bases (2,2,6,6-tetramethylpiperidyl) to introduce substituents like the cyclopentyl group at the 6-position via electrophilic trapping (e.g., with alkyl halides or cyclopentyl electrophiles).
Introduction of the Acetic Acid Side Chain
The acetic acid moiety can be introduced by:
- N-alkylation of the imidazo nitrogen with haloacetic acid derivatives or esters (e.g., chloroacetic acid or tert-butyl chloroacetate).
- For example, an analogous synthesis of imidazol-1-yl-acetic acid hydrochloride involves N-alkylation of imidazole with tert-butyl chloroacetate, followed by ester cleavage using titanium tetrachloride to afford the free acid. This approach can be adapted for the imidazo[1,2-b]pyrazole system.
Representative Preparation Procedure
A generalized synthetic scheme based on the literature and analogous compounds is as follows:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization to form 6-cyclopentyl-imidazo[1,2-b]pyrazole core | Use of TMP-base mediated magnesiation/zincation followed by electrophilic cyclopentylation; solvent: THF or DMF; temperature: 0–60 °C | Regioselective introduction of cyclopentyl at position 6 |
| 2 | N-alkylation with tert-butyl chloroacetate | Base (e.g., K2CO3 or NaH), solvent: DMF or MeCN, temperature: 25–70 °C | Forms tert-butyl ester intermediate |
| 3 | Ester cleavage to free acetic acid | Acidic hydrolysis or TiCl4-mediated non-aqueous cleavage; solvent: dichloromethane or similar; temperature: 0–25 °C | Yields this compound |
| 4 | Purification | Column chromatography or recrystallization | Achieves >95% purity |
Detailed Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Cyclization reagents | TMP-bases, Mg or Zn salts for metalation; cyclopentyl electrophiles (e.g., cyclopentyl bromide) |
| Alkylation reagents | tert-butyl chloroacetate or chloroacetic acid derivatives; bases such as K2CO3, NaH |
| Solvents | THF, DMF, MeCN, dichloromethane |
| Temperature range | 0 to 110 °C depending on step |
| Reaction time | 1–12 hours per step |
| Purification | Silica gel chromatography, preparative HPLC, recrystallization |
| Typical yields | Cyclization: 60–85%; N-alkylation: 50–90%; overall yield depends on optimization |
Research Findings and Optimization Notes
- The regioselectivity of cyclopentyl substitution is critical and can be controlled by choice of base and temperature during metalation steps.
- N-alkylation efficiency is influenced by the leaving group on the acetic acid derivative and the choice of base; tert-butyl esters provide convenient protection and can be cleaved under mild conditions.
- Purification by preparative HPLC or silica gel chromatography is necessary to remove side products and unreacted starting materials, ensuring high purity for biological applications.
- Alternative methods such as palladium-catalyzed cross-coupling (Suzuki-Miyaura) have been reported for related imidazo[1,2-a]pyridine derivatives and could be explored for this compound class to introduce substituents.
Summary Table of Preparation Methods
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
